molecular formula C17H35N5O6 B1667648 Astromicin CAS No. 55779-06-1

Astromicin

Cat. No. B1667648
CAS RN: 55779-06-1
M. Wt: 405.5 g/mol
InChI Key: BIDUPMYXGFNAEJ-APGVDKLISA-N
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Description

Astromicin, also frequently referenced in scientific journal articles as compounds Fortimicin A/B, is an aminoglycoside antibiotic . It is produced by Micromonospora olivasterospora .


Synthesis Analysis

The biosynthesis of Astromicin was investigated by isolating a variety of possible precursor compounds from mutants of Micromonospora olivasterospora . The cloning of five DNA segments carrying at least seven genes (fms1, fms3, fms4, fms5, fms7, fms11, and fms12) that participate in Astromicin biosynthesis was described previously .


Molecular Structure Analysis

Astromicin has a molecular formula of C17H35N5O6 . Its average mass is 405.490 Da and its mono-isotopic mass is 405.258728 Da .


Physical And Chemical Properties Analysis

Astromicin has a molecular formula of C17H35N5O6 . Its average mass is 405.490 Da and its mono-isotopic mass is 405.258728 Da .

Scientific Research Applications

Astrobiology and Extraterrestrial Life

Astrobiology, also known as exobiology, is a multidisciplinary field that involves the study of the origins, evolution, distribution, and future of life in the universe. This field encompasses various scientific disciplines including biology, chemistry, physics, geology, planetary science, and astronomy. Research in astrobiology aims to understand the fundamental questions of life, such as the conditions necessary for life to emerge and flourish, the origin of life, and the search for extraterrestrial life. It involves the exploration of habitable environments in the Solar System and beyond, as well as the search for signatures of life on exoplanets. Astrobiologists apply a scientific approach to assess the potential for extraterrestrial life forms and develop methods for their discovery. This branch of research is fundamental for understanding our terrestrial environment and has significant implications for future space missions (Domagal-Goldman et al., 2016); (Yamagishi, 2019); (Yamagishi, Kakegawa, & Usui, 2019).

Astromicin in Space Research

Space research, specifically astrobiology, has utilized astromicin to study the possibility of life on Earth and elsewhere. This research involves understanding the key environmental parameters that enabled the emergence of life on Earth. These studies are crucial for discovering life or signs of life on other planets. They involve the investigation of the physicochemical limits of life and the exploration of habitable environments within the Solar System. This interdisciplinary research field contributes extensively to our understanding of the universe and the potential for life in extraterrestrial environments (Horneck et al., 2016); (Cottin et al., 2017).

Safety And Hazards

A safety data sheet for Astromicin Sulfate suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If Astromicin comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDUPMYXGFNAEJ-APGVDKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72275-67-3 (sulfate[1:2] salt)
Record name Astromicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022624
Record name Astromicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astromicin

CAS RN

55779-06-1
Record name Astromicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55779-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astromicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astromicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTROMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
Y ODAKURA, H KASE, S ITOH, S SATOH… - The Journal of …, 1984 - jstage.jst.go.jp
… An inosamine-idiotrophic mutant, KY11559, which produced no astromicin unless scyllo-… converted to astromicin. A number of mutants blocked in the biosynthesis of astromicin were …
Number of citations: 37 www.jstage.jst.go.jp
T Dairi, T Ohta, E Hashimoto, M Hasegawa - Molecular and General …, 1992 - Springer
The cloning of five DNA segments carrying at least seven genes (fms1, fms3, fms4, fms5, fms7, fms11, and fms12) that participate in fortimicin A (astromicin) biosynthesis was described …
Number of citations: 52 link.springer.com
T Kawamoto, I Mashimo, S Yamauchi… - … of Chromatography B …, 1984 - Elsevier
A high-performance liquid chromatographic method for monitoring serum levels of the aminoglycoside antibiotics sisomicin, netilmicin, astromicin, and micronomicin, using an amino …
Number of citations: 33 www.sciencedirect.com
T Dairi, T Ohta, E Hashimoto, M Hasegawa - Molecular and General …, 1992 - Springer
We have cloned the seven genes that are responsible for biosynthesis of the antibiotic fortimicin A (FTM A) using a recently developed self-cloning system that employs the plasmid …
Number of citations: 44 link.springer.com
O Toshio, H Mamoru - Gene, 1993 - Elsevier
The nucleotide (nt) sequence of a 3409-bp PvuII fragment carrying the self-defense gene (fmrO) of a fortimicin A (FmA; astromicin) producer, Micromonospora olivasterospora, was …
Number of citations: 35 www.sciencedirect.com
S ITOH, Y ODAKURA, H KASE, S SATOH… - The Journal of …, 1984 - jstage.jst.go.jp
… Since astromicin possesses one glycyl and three methyl groups, [14C]glycine and [14C]methionine should be incorporated into precursors to form astromicin. To confirm the biosynthetic …
Number of citations: 23 www.jstage.jst.go.jp
M Liu, M Kato, Y Hashimoto - Pharmacology, 2001 - karger.com
Aminoglycoside antibiotics are known to produce a depression of neuromuscular function which may cause prolonged paralysis of respiratory muscles. However, differences in the …
Number of citations: 15 karger.com
T Uematsu, R Sato, A Mizuno, M Nishimoto… - Clinical …, 1988 - academic.oup.com
We evaluated a fluorescence polarization immunoassay (FPIA) procedure for measuring astromicin, a new aminoglycoside antibiotic. The calibration curve can be stored for at least 32 …
Number of citations: 10 academic.oup.com
S Inouye, T Niizato, T Shomura… - Drugs Under Experimental …, 1989 - europepmc.org
… astromicin for all dosages. When injected intramuscularly in rats, dactimicin and astromicin … of dactimicin was about 60% of that of astromicin. Dactimicin slowly degraded in vitro and in …
Number of citations: 7 europepmc.org
K Hotta, T Ogata, JUN Ishikawa, M Okanishi… - The Journal of …, 1996 - jstage.jst.go.jp
… Mechanismof Multiple AminoglycosideResistance of Kasugamycin-producing Streptomyces kasugaensis MB273: Involvement of TwoTypes of Acetyltransferases in …
Number of citations: 16 www.jstage.jst.go.jp

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